molecular formula C18H19N B13832078 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- CAS No. 36065-47-1

5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE-

Cat. No.: B13832078
CAS No.: 36065-47-1
M. Wt: 249.3 g/mol
InChI Key: RDPWYSJKXHFDNV-UHFFFAOYSA-N
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Description

5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is a complex organic compound belonging to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a seven-membered cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- can be achieved through a formal [5 + 2] annulation reaction. This method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes in the presence of trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds via an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired dibenzo[a,d]cycloheptene structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[a,d]cycloheptatriene
  • Dibenzo[a,e]cycloheptatriene
  • Suberene
  • 1,2:5,6-Dibenzcycloheptatriene
  • 1,2:5,6-Dibenzotropilidene

Uniqueness

5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is unique due to its specific structural features and the presence of the methylamine and methylene groups

Properties

CAS No.

36065-47-1

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

N-methyl-1-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methanamine

InChI

InChI=1S/C18H19N/c1-13-17-9-4-3-6-14(17)10-11-15-7-5-8-16(12-19-2)18(13)15/h3-9,19H,1,10-12H2,2H3

InChI Key

RDPWYSJKXHFDNV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2

Origin of Product

United States

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